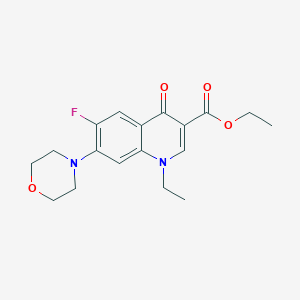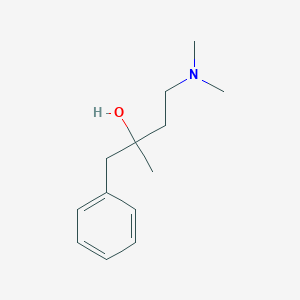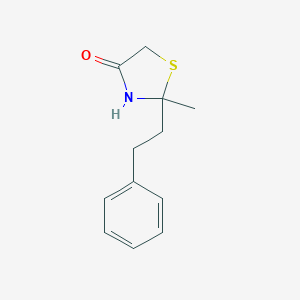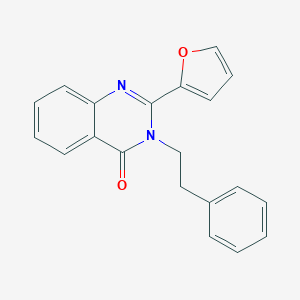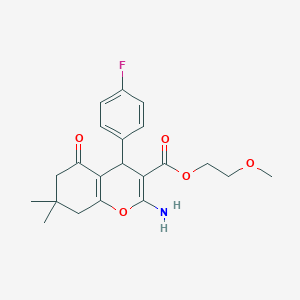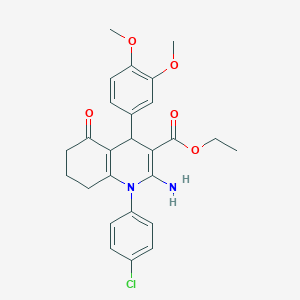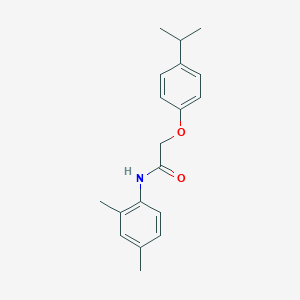
N-(2,4-dimethylphenyl)-2-(4-isopropylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-2-(4-isopropylphenoxy)acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine and agriculture. DPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 337.46 g/mol.
作用机制
The exact mechanism of action of N-(2,4-dimethylphenyl)-2-(4-isopropylphenoxy)acetamide is not fully understood, but it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the inhibition of cancer cell growth.
In plants, this compound has been shown to activate certain signaling pathways involved in root development and nutrient uptake. This activation leads to increased root growth and improved nutrient uptake, ultimately resulting in increased plant biomass and yield.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a number of biochemical and physiological effects in various organisms. In humans, this compound has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain-relieving drugs. This compound has also been shown to possess antitumor activity, with studies demonstrating its ability to inhibit the growth of cancer cells.
In plants, this compound has been shown to improve root development and nutrient uptake, leading to increased biomass and yield. This compound has also been shown to enhance the resistance of plants to environmental stressors such as drought and high salinity.
实验室实验的优点和局限性
One advantage of using N-(2,4-dimethylphenyl)-2-(4-isopropylphenoxy)acetamide in laboratory experiments is its relatively low cost and ease of synthesis. This compound is also stable and has a long shelf life, making it a convenient compound to work with.
One limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to work with in aqueous environments. This compound is also relatively insoluble in some organic solvents, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on N-(2,4-dimethylphenyl)-2-(4-isopropylphenoxy)acetamide. In medicine, further studies could investigate the potential of this compound as a pain-relieving drug or as a treatment for cancer. In agriculture, research could focus on optimizing the use of this compound as a plant growth enhancer and yield booster.
Additionally, research could investigate the potential of this compound as a treatment for other diseases or as a tool for improving the efficiency of industrial processes. Overall, the potential applications of this compound in various fields make it a promising area of research for future study.
合成方法
N-(2,4-dimethylphenyl)-2-(4-isopropylphenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenylamine with 4-isopropylphenol, followed by the addition of acetic anhydride and acetic acid. The resulting product is then purified through recrystallization to obtain pure this compound.
科学研究应用
N-(2,4-dimethylphenyl)-2-(4-isopropylphenoxy)acetamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain-relieving drugs. This compound has also been shown to possess antitumor activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo.
In agriculture, this compound has been investigated for its ability to enhance plant growth and increase crop yields. Studies have shown that this compound can improve the root development and nutrient uptake of plants, leading to increased biomass and yield.
属性
分子式 |
C19H23NO2 |
|---|---|
分子量 |
297.4 g/mol |
IUPAC 名称 |
N-(2,4-dimethylphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C19H23NO2/c1-13(2)16-6-8-17(9-7-16)22-12-19(21)20-18-10-5-14(3)11-15(18)4/h5-11,13H,12H2,1-4H3,(H,20,21) |
InChI 键 |
DUVQOPXNZRUJKL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)C)C |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(phenyl)methanolate](/img/structure/B259063.png)
![6-Chloro-N-isopropyl-N'-m-tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B259067.png)
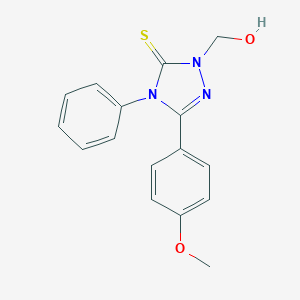
![4-(4-Hydroxy-3-methoxyphenyl)-2-[(2-methylallyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B259071.png)
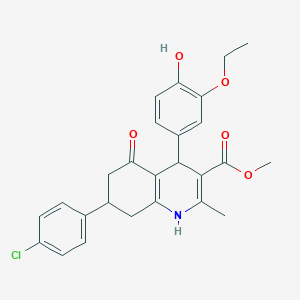
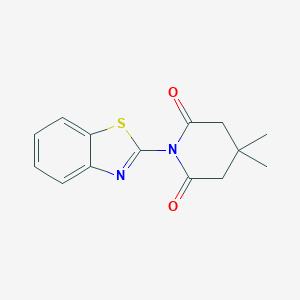
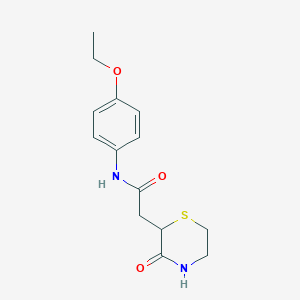
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B259077.png)
